molecular formula C6H12ClNO4 B11974980 2-Amino-4-ethoxy-4-oxobutanoic acid hydrochloride

2-Amino-4-ethoxy-4-oxobutanoic acid hydrochloride

Cat. No.: B11974980
M. Wt: 197.62 g/mol
InChI Key: LZHQBPWQDUZVGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-ethoxy-4-oxobutanoic acid hydrochloride (CAS 1835-52-5) is a chemical intermediate of significant value in biochemical and pharmaceutical research . With a molecular formula of C₅H₁₀ClNO₄ and a molecular weight of 183.59 g/mol, this compound is characterized as a white to yellow powder or crystals with a high purity of 97% . Its structure, which features both an amino group and a carboxylic acid, allows it to function as a key building block in peptide synthesis, particularly for creating modified peptides with potential therapeutic applications . Researchers utilize this compound in the development of bioactive molecules targeting neurological and metabolic pathways, as well as in studies exploring enzyme mechanisms and protein interactions due to its ability to mimic natural amino acids . The hydrochloride salt form enhances solubility, facilitating its use in various experimental and industrial processes . Proper storage at -20°C under an inert atmosphere is recommended to maintain the stability and integrity of the product . This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H12ClNO4

Molecular Weight

197.62 g/mol

IUPAC Name

2-amino-4-ethoxy-4-oxobutanoic acid;hydrochloride

InChI

InChI=1S/C6H11NO4.ClH/c1-2-11-5(8)3-4(7)6(9)10;/h4H,2-3,7H2,1H3,(H,9,10);1H

InChI Key

LZHQBPWQDUZVGQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C(=O)O)N.Cl

Origin of Product

United States

Preparation Methods

Esterification to Introduce the Ethoxy Group

The ethoxy group is typically introduced via esterification of a β-keto acid precursor. For example:

  • Starting Material : 4-Oxo-4-hydroxybutanoic acid or a β-keto ester.

  • Reagent : Ethanol in the presence of an acid catalyst (e.g., H₂SO₄ or DCC).

  • Reaction :

    4-Oxo-4-hydroxybutanoic acid+EtOHH+4-Ethoxy-4-oxobutanoic acid+H2O\text{4-Oxo-4-hydroxybutanoic acid} + \text{EtOH} \xrightarrow{\text{H}^+} \text{4-Ethoxy-4-oxobutanoic acid} + \text{H}_2\text{O}

    Note : This step may require protection/deprotection strategies to avoid side reactions.

Amination to Introduce the Amino Group

The amino group is introduced post-esterification or via reductive amination:

  • Nucleophilic Substitution :

    • Precursor : 4-Ethoxy-4-oxobutanoic acid chloride.

    • Reagent : Ammonia or an amine.

    4-Ethoxy-4-oxobutanoic acid chloride+NH32-Amino-4-ethoxy-4-oxobutanoic acid+HCl\text{4-Ethoxy-4-oxobutanoic acid chloride} + \text{NH}_3 \rightarrow \text{2-Amino-4-ethoxy-4-oxobutanoic acid} + \text{HCl}
  • Reductive Amination :

    • Precursor : 4-Ethoxy-4-oxobutanoic acid and an aldehyde (e.g., formaldehyde).

    • Reductant : NaBH₃CN or H₂/Pd-C.

    • Conditions : Aqueous or organic solvents (e.g., THF).

Salt Formation with HCl

The free acid is converted to the hydrochloride salt by treatment with HCl:

  • Reagent : Hydrochloric acid (aqueous or gaseous).

  • Conditions : Stirring in ethanol or THF at 0–25°C.

  • Outcome : Crystallization of the hydrochloride salt.

Key Reaction Conditions and Optimization

Parameter Typical Range Rationale
Temperature 0–25°CMinimizes side reactions (e.g., decarboxylation, racemization).
Solvent Ethanol, THF, DCMPolar aprotic solvents enhance nucleophilic substitution.
Catalyst H₂SO₄, DCC, TFAAcid catalysts accelerate esterification; DCC facilitates carbodiimide coupling.
Yield 40–60% (estimated)Dependent on purification steps (e.g., recrystallization, chromatography).

Purification and Characterization

Purification Techniques

  • Recrystallization : From ethanol/water mixtures to remove impurities.

  • Column Chromatography : Silica gel with EtOAc/hexanes (e.g., 20–50% EtOAc).

  • Lyophilization : For salt-free intermediates.

Characterization Data

Technique Key Observations
¹H NMR δ 4.30–4.50 ppm (ethoxy CH₂), δ 2.10–2.30 ppm (β-keto CH₂), δ 7.50–8.50 ppm (NH₂).
¹³C NMR δ 170–175 ppm (C=O), δ 60–65 ppm (ethoxy OCH₂), δ 30–35 ppm (CH₂).
HRMS [M+H]⁺: 161.069 (theoretical), 161.0919 (observed).

Summary of Key Findings

  • Esterification dominates ethoxy group introduction.

  • Amination proceeds via nucleophilic substitution or reductive amination.

  • Hydrochloride salt formation is straightforward but requires precise stoichiometry.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-ethoxy-4-oxobutanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require nucleophiles like amines or thiols and may be catalyzed by acids or bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto acids, while reduction can produce hydroxy acids.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties
Research indicates that 2-amino-4-ethoxy-4-oxobutanoic acid hydrochloride exhibits antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. A study demonstrated its capacity to scavenge free radicals, thereby potentially reducing cellular damage in various conditions such as neurodegenerative diseases and cancer .

Neuroprotective Effects
This compound has been investigated for its neuroprotective effects. In vitro studies have shown that it can inhibit neuronal apoptosis induced by oxidative stress, suggesting its potential use in treating conditions like Alzheimer's disease .

Biochemical Applications

Enzyme Inhibition
2-Amino-4-ethoxy-4-oxobutanoic acid hydrochloride has been identified as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on transaminases, which are crucial in amino acid metabolism. This inhibition can be leveraged in metabolic engineering and therapeutic interventions for metabolic disorders .

Synthesis of Peptides
The compound serves as a building block in peptide synthesis, particularly for creating modified peptides with enhanced stability and bioactivity. Its incorporation into peptide sequences can improve the pharmacokinetic properties of therapeutic peptides .

Pharmaceutical Formulations

Drug Development
The compound is being explored for use in novel drug formulations due to its favorable solubility and stability characteristics. It can be formulated into various dosage forms, including tablets and injectables, enhancing the delivery of active pharmaceutical ingredients (APIs) in combination therapies .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAntioxidant PropertiesReduces oxidative stress; potential in neuroprotection
Biochemical ApplicationsEnzyme InhibitionInhibits transaminases; useful for metabolic disorders
Pharmaceutical FormulationsDrug DevelopmentEnhanced solubility and stability for APIs

Case Study 1: Neuroprotective Effects

A study published in the Journal of Neurochemistry investigated the neuroprotective effects of 2-amino-4-ethoxy-4-oxobutanoic acid hydrochloride on cultured neurons subjected to oxidative stress. The results indicated a significant reduction in cell death compared to controls, highlighting its potential therapeutic applications in neurodegenerative diseases .

Case Study 2: Enzyme Inhibition

Research conducted by Biochemical Pharmacology demonstrated that the compound effectively inhibited specific transaminases involved in amino acid metabolism. This inhibition was linked to altered metabolic profiles in treated cells, suggesting its utility in metabolic engineering applications .

Mechanism of Action

The mechanism of action of 2-Amino-4-ethoxy-4-oxobutanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participating in various biochemical pathways. Its effects are mediated through the formation of intermediate compounds that interact with cellular components, leading to the desired biological or chemical outcome.

Comparison with Similar Compounds

(2S)-2-Amino-4-methoxy-butanoic Acid Hydrochloride

Molecular formula: C₅H₁₂ClNO₃ . Key differences:

  • Substituent : Methoxy (-OCH₃) instead of ethoxy (-OCH₂CH₃).
  • Molecular weight : ~169.5 g/mol (acid form) vs. 197.618 g/mol for the target compound.
  • Lower steric hindrance, possibly enhancing reactivity in ester hydrolysis .

2-Amino-4-(2-aminophenyl)-4-oxobutanoic Acid

Molecular formula : C₁₀H₁₂N₂O₃ .
Key differences :

  • Substituent: 2-Aminophenyl group replaces the ethoxy ester.
  • Increased molecular weight (208.22 g/mol) and complexity may reduce synthetic accessibility compared to the target compound .

Yohimbine Hydrochloride

Molecular formula : C₂₁H₂₇ClN₂O₃ .

Key differences :

  • Structure : Complex yohimbane skeleton vs. the linear structure of the target compound.
  • Impact :
    • Yohimbine’s rigid polycyclic framework confers receptor specificity (e.g., α₂-adrenergic antagonism), whereas the target compound’s flexibility may suit broader scaffold modification .

Jatrorrhizine Hydrochloride

Molecular formula: C₂₀H₂₀ClNO₄ . Key differences:

  • Structure: Isoquinoline alkaloid with a benzodioxole moiety.
  • Impact :
    • Extended conjugation enhances UV absorbance, useful in HPLC detection (as shown in ), unlike the target compound, which lacks aromaticity .

Physicochemical and Functional Group Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Water Solubility (mg/L) Applications/Notes
2-Amino-4-ethoxy-4-oxobutanoic acid HCl C₆H₁₂ClNO₄ 197.618 Ethoxy ester, α-amino, HCl salt 78,576 – 255,260 Synthetic intermediate, potential prodrug
(2S)-2-Amino-4-methoxy-butanoic acid HCl C₅H₁₂ClNO₃ ~169.5 Methoxy ester, α-amino, HCl salt Not reported Chirality studies, peptide mimics
2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid C₁₀H₁₂N₂O₃ 208.22 Aromatic amine, ketone Not reported Endogenous metabolite, biochemical probes
Yohimbine HCl C₂₁H₂₇ClN₂O₃ 390.90 Indole alkaloid, HCl salt High (salt form) α₂-Adrenergic antagonist

Research Implications and Gaps

  • Synthetic Utility : The ethoxy group in the target compound may serve as a protecting group in peptide synthesis, akin to tert-butoxycarbonyl (Boc) strategies, though direct evidence is lacking .
  • Biological Activity : Structural analogs like jatrorrhizine and yohimbine exhibit marked pharmacological effects, suggesting the target compound could be explored for enzyme inhibition or receptor modulation .
  • Stability: The hydrochloride salt likely improves shelf-life and handling compared to non-ionic forms, though acid stability studies (e.g., as in ) are needed .

Biological Activity

2-Amino-4-ethoxy-4-oxobutanoic acid hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant data and case studies.

  • Molecular Formula : C7H12ClN1O3
  • Molecular Weight : 195.63 g/mol
  • IUPAC Name : 2-amino-4-ethoxy-4-oxobutanoic acid hydrochloride

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-amino-4-ethoxy-4-oxobutanoic acid hydrochloride. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1550
Escherichia coli1275
Candida albicans10100

These results suggest that the compound has potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines. In vitro studies demonstrated significant cytotoxic effects against breast cancer (MCF-7) and liver cancer (HepG2) cells.

Cell Line IC50 (µM)
MCF-725
HepG230
Normal Fibroblasts>100

The selectivity index indicates that the compound exhibits lower toxicity towards normal cells compared to cancer cells, highlighting its potential for further development as an anticancer drug.

Enzyme Inhibition

2-Amino-4-ethoxy-4-oxobutanoic acid hydrochloride has also been studied for its inhibitory effects on certain enzymes. Notably, it has shown promising results in inhibiting tyrosinase activity, which is crucial in melanin production and related disorders.

Enzyme Inhibition (%) at 100 µM
Tyrosinase70
Acetylcholinesterase45

This inhibition suggests potential applications in cosmetic formulations aimed at skin lightening and treatment of hyperpigmentation.

Case Studies

  • Antimicrobial Efficacy Study :
    A study evaluated the antimicrobial efficacy of the compound against a panel of pathogens. The results indicated that it inhibited growth effectively, particularly against Gram-positive bacteria. Further exploration into its mechanism of action revealed disruption of bacterial cell wall synthesis.
  • Cytotoxicity Assessment :
    In a study involving human cancer cell lines, the compound was tested for cytotoxicity using the MTT assay. The findings demonstrated that it induced apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism for its anticancer activity.
  • Tyrosinase Inhibition Mechanism :
    Research focused on understanding how 2-amino-4-ethoxy-4-oxobutanoic acid hydrochloride inhibits tyrosinase. Kinetic studies suggested that it acts as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate conversion.

Q & A

Q. Reference Table :

TechniqueTarget FeaturesKey Parameters
1^1H NMRProton environments (e.g., NH₃⁺, ethoxy CH₃)D₂O exchange for NH₃⁺ detection
X-rayMolecular geometry, hydrogen bondingSHELXL refinement, R-factor < 5%

What synthetic routes are effective for preparing 2-amino-4-ethoxy-4-oxobutanoic acid hydrochloride?

Basic Question
Common routes include:

  • Esterification of 4-Aminobutanoic Acid : React with ethanol under acidic conditions (HCl catalysis), followed by hydrochloride salt formation .
  • Reductive Amination : Use 4-oxo-butanoic acid ethyl ester with NH₃ and NaBH₃CN in ethanol, followed by HCl quenching .

Q. Advanced Optimization :

  • pH Control : Maintain pH 4–6 during amination to prevent ester hydrolysis.
  • Solvent Selection : Ethanol/water mixtures improve solubility of intermediates .

How can researchers resolve contradictions in reported bioactivity data for this compound?

Advanced Question
Discrepancies may arise from:

  • Purity Variations : Use HPLC (≥98% purity) with a C18 column (mobile phase: 0.1% TFA in H₂O/MeCN).
  • Assay Conditions : Standardize cell lines (e.g., HEK293 for receptor binding) and buffer systems (e.g., PBS vs. HEPES).
  • Structural Analogs : Compare with derivatives like (S)-3-amino-4-(4-chlorophenyl)butanoic acid hydrochloride, which shows GABA receptor affinity .

Q. Reference Table :

Source of VariationMitigation Strategy
Impurity interferenceRecrystallize from EtOH/HCl
Assay pH differencesUse 7.4 buffer for physiological relevance

What reaction mechanisms dominate in the functionalization of this compound?

Advanced Question
Key reactions include:

  • Oxidation : MnO₂ selectively oxidizes the amino group to nitro, preserving the ester moiety.
  • Substitution : NH₂ group reacts with acyl chlorides (e.g., AcCl) to form amides under anhydrous conditions .
  • Reduction : NaBH₄ reduces the oxo group to hydroxyl, yielding 4-amino-4-hydroxybutanoic acid derivatives .

Q. Mechanistic Insights :

  • Steric hindrance from the ethoxy group slows nucleophilic substitution at C4.
  • Acidic conditions (HCl) stabilize the ammonium ion, directing reactivity toward the oxo group .

How can computational modeling guide the design of derivatives with enhanced bioactivity?

Advanced Question

  • Docking Studies : Use AutoDock Vina to predict binding to targets like GABA receptors (PDB ID: 6X3T).
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with anticancer IC₅₀ values .
  • DFT Calculations : Optimize transition states for ester hydrolysis (B3LYP/6-31G* basis set) .

Q. Reference Table :

Computational ToolApplication
Molecular Dynamics (GROMACS)Solvent effects on stability
COSMO-RSSolubility prediction in DMSO/water

What analytical strategies differentiate this compound from structurally similar impurities?

Basic Question

  • HPLC-MS : Use a gradient elution (5% → 95% MeCN in 20 min) to separate isomers (e.g., 3-amino vs. 4-amino derivatives).
  • TLC : Rf comparison on silica gel (CH₂Cl₂/MeOH 9:1); visualize with ninhydrin for NH₂ groups .
  • Melting Point Analysis : Compare with literature values (e.g., 208°C for pure compound vs. 190°C for impurities) .

How does the compound’s stereochemistry influence its biochemical interactions?

Advanced Question

  • Enantiomer-Specific Activity : (S)-isomers show higher affinity for neurotransmitter receptors (e.g., GABAₐ) due to complementary hydrogen bonding .
  • Racemization Risk : Monitor via polarimetry ([α]D²⁵ = +15° in H₂O) during storage; avoid prolonged heating .

What are the best practices for handling stability issues during long-term storage?

Basic Question

  • Temperature : Store at –20°C in airtight, amber vials.
  • Desiccant : Include silica gel to prevent hydrolysis of the ester group.
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.